molecular formula C26H43N5O5S B1164657 N-dodecanoyl-L-Homoserine lactone-3-hydrazone-biotin

N-dodecanoyl-L-Homoserine lactone-3-hydrazone-biotin

Cat. No.: B1164657
M. Wt: 537.7
InChI Key: YRIITMQTGYYHQE-YWRZMZAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-oxo-dodecanoyl-L-Homoserine lactone is a diffusible molecule involved in quorum sensing by bacteria. Homoserine lactones are also produced following proteolytic cleavage at a methionine residue by cyanogen bromide, as may be done during protein analysis. N-dodecanoyl-L-HSL-3-hydrazone-biotin is an affinity probe which allows the homoserine lactone molecule to be detected or captured through an interaction with an avidin-containing probe.

Scientific Research Applications

Biofilm Formation Dynamics

N-dodecanoyl-L-Homoserine lactone-3-hydrazone-biotin plays a significant role in biofilm formation. A study by Cherepushkina et al. (2021) examined the impact of N-3-oxo-dodecanoyl-homoserine lactone on Pseudomonas aeruginosa, revealing its influence in suppressing bacterial reproduction and stimulating biofilm formation (Cherepushkina et al., 2021).

Immune Cell Protection

Kaufmann et al. (2008) discovered that the monoclonal antibody RS2-1G9, developed against a 3-oxo-dodecanoyl-homoserine lactone analogue, could protect mammalian cells from the cytotoxic effects of N-3-oxo-dodecanoyl-homoserine lactone produced by Pseudomonas aeruginosa (Kaufmann et al., 2008).

Interaction with Mammalian Cells

A study by Song et al. (2018) revealed that N-(3-oxo-dodecanoyl) homoserine lactone from Pseudomonas aeruginosa integrates into mammalian cell membranes, causing cell death through a unique mechanism of disrupting lipid domains (Song et al., 2018).

Effects on Mast Cells

Research by Khambati et al. (2017) indicates that N-3-oxo-dodecanoyl-l-homoserine lactone has the ability to inhibit mast cell degranulation, mediator release, and cytokine production, potentially impacting allergic disease treatments (Khambati et al., 2017).

Properties

Molecular Formula

C26H43N5O5S

Molecular Weight

537.7

InChI

InChI=1S/C26H43N5O5S/c1-2-3-4-5-6-7-8-11-18(16-23(33)27-19-14-15-36-25(19)34)30-31-22(32)13-10-9-12-21-24-20(17-37-21)28-26(35)29-24/h19-21,24H,2-17H2,1H3,(H,27,33)(H,31,32)(H2,28,29,35)/b30-18+/t19-,20?,21?,24?/m0/s1

InChI Key

YRIITMQTGYYHQE-YWRZMZAFSA-N

SMILES

O=C1[C@@H](NC(C/C(CCCCCCCCC)=N/NC(CCCCC2C(NC(N3)=O)C3CS2)=O)=O)CCO1

Synonyms

N-dodecanoyl-L-HSL-3-hydrazone-biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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